molecular formula C16H23N3O6S B2726505 Tert-butyl 4-(4-methanesulfonyl-2-nitrophenyl)piperazine-1-carboxylate CAS No. 1119273-53-8

Tert-butyl 4-(4-methanesulfonyl-2-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B2726505
CAS No.: 1119273-53-8
M. Wt: 385.44
InChI Key: TXJOEFUEZMCTQA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methanesulfonyl-2-nitrophenyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a methanesulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methanesulfonyl-2-nitrophenyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Methanesulfonyl Group: Methanesulfonyl chloride is reacted with the piperazine derivative in the presence of a base to introduce the methanesulfonyl group.

    Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methanesulfonyl group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Substitution: The tert-butyl group can be removed under acidic conditions, leading to the formation of the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methanesulfonyl chloride, triethylamine.

Major Products

    Reduction of Nitro Group: 4-(4-Aminophenyl)piperazine-1-carboxylate.

    Substitution of Methanesulfonyl Group: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-(4-methanesulfonyl-2-nitrophenyl)piperazine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic pathways.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The piperazine ring is a common scaffold in drug design, and the presence of the nitrophenyl and methanesulfonyl groups can impart unique biological activities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The biological activity of tert-butyl 4-(4-methanesulfonyl-2-nitrophenyl)piperazine-1-carboxylate is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 4-(4-methanesulfonyl-2-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both the nitrophenyl and methanesulfonyl groups. These functional groups provide distinct reactivity patterns and potential biological activities, making this compound particularly valuable in research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(4-methylsulfonyl-2-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-16(2,3)25-15(20)18-9-7-17(8-10-18)13-6-5-12(26(4,23)24)11-14(13)19(21)22/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJOEFUEZMCTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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